molecular formula C9H7BrN2S B7904905 2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole

2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole

Cat. No. B7904905
M. Wt: 255.14 g/mol
InChI Key: KEHMXRIGZFVHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C9H7BrN2S and its molecular weight is 255.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial and Antituberculosis Activities: A study reported the synthesis of 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety, showing promising antimicrobial and antituberculosis activities (Güzeldemirci & Küçükbasmacı, 2010).

  • Acetylcholinesterase Inhibition: Another research found that a 1,3,4-thiadiazole derivative exhibited moderate acetylcholinesterase-inhibition activity, which is significant in the context of Alzheimer's disease treatment (Shi et al., 2017).

  • Anticancer Agents: A series of 1,3,4-thiadiazole derivatives incorporating a thiazole moiety demonstrated potent anticancer activities against various cancer cell lines (Gomha et al., 2017).

  • Photodynamic Therapy for Cancer: A study synthesized new benzenesulfonamide derivative groups containing 1,3,4-thiadiazole, showing potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).

  • Pharmacological Activities: Research conducted in 1975 highlighted the antihistaminic, anticholinergic, and norepinephrine-potentiating activities of certain 1,3,4-thiadiazole derivatives (Lalezari et al., 1975).

  • Antihypertensive Properties: Some 1,3,4-thiadiazoles were synthesized and found effective as antihypertensives, particularly those with a 2-substituted phenyl ring (Turner et al., 1988).

  • Synthesis Techniques: A paper discussed the efficient synthesis of conjugated 1,3,4-thiadiazole hybrids through palladium-catalyzed cross-coupling reactions, important for creating various derivatives (Wróblowska et al., 2015).

  • Corrosion Inhibition: In the field of materials science, 1,3,4-thiadiazole derivatives showed potential as corrosion inhibitors for metals, as demonstrated in a study focusing on the inhibition performances of these compounds (Kaya et al., 2016).

properties

IUPAC Name

2-(4-bromophenyl)-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHMXRIGZFVHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole
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2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole
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2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole
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2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole
Reactant of Route 6
2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole

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